

The Early Discovery and Development of Reproxalap: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproxalap (formerly known as ADX-102 or NS-2) is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP).[1][2] It has been developed by Aldeyra Therapeutics for the treatment of ocular inflammatory diseases, primarily dry eye disease (DED) and allergic conjunctivitis.[1][3] RASP are pro-inflammatory molecules that are elevated in various inflammatory conditions, and by targeting these species, reproxalap offers a unique mechanism of action that addresses the inflammation cascade at an upstream point.[4][5] This technical guide provides an in-depth overview of the early discovery and development of reproxalap, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its preclinical and clinical evaluation.

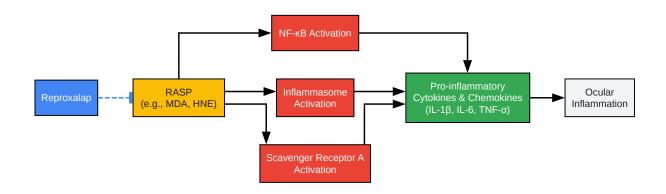
Mechanism of Action: Targeting Reactive Aldehyde Species

Reproxalap's therapeutic effect is derived from its ability to sequester and inhibit RASP. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), are highly reactive electrophilic molecules generated through processes like lipid peroxidation.[5] In ocular inflammatory diseases, elevated levels of RASP contribute to cellular damage and amplify the inflammatory response.[5]



Reproxalap covalently binds to RASP, thereby neutralizing them and preventing their interaction with biological targets.[6] This action occurs upstream of the release of proinflammatory cytokines and T-cell activation, distinguishing it from many existing therapies for ocular inflammation.[7] By inhibiting RASP, **reproxalap** modulates several key inflammatory signaling pathways:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: RASP can activate the NF-κB pathway, a central regulator of inflammation that leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[1][8] By sequestering RASP, reproxalap is believed to prevent the activation of NF-κB.[6]
- Inflammasome Activation: RASP can trigger the assembly and activation of inflammasomes, multi-protein complexes that lead to the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[4][9][10] **Reproxalap**'s inhibition of RASP is thought to dampen this inflammasome-mediated inflammation.
- Scavenger Receptor A (SR-A): RASP can interact with scavenger receptors on immune cells like macrophages, contributing to the inflammatory response.[11] **Reproxalap** may interfere with this interaction.



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Reproxalap's mechanism of action in inhibiting RASP-mediated inflammation.

Clinical Development in Dry Eye Disease



Reproxalap has undergone extensive clinical evaluation for the treatment of DED, demonstrating efficacy in reducing both signs and symptoms of the disease.

Phase 2a Trial (NCT03162783)

This randomized, double-masked, parallel-group trial evaluated three topical ocular formulations of **reproxalap** in 51 patients with DED over 28 days.[6][10] The pooled data from the active treatment groups showed significant improvements from baseline in various signs and symptoms.[10]

Table 1: Key Efficacy Endpoints from the Phase 2a Trial (Pooled Data, Change from Baseline at Day 28)[10]

| Endpoint | P-value |
|--|---------|
| Symptom Assessment in Dry Eye Disease (SANDE) Score | 0.003 |
| Ocular Discomfort Scale (ODS) Score | <0.0001 |
| Ocular Discomfort Score and 4-Symptom Questionnaire Overall Score | 0.0004 |
| Schirmer's Test | 0.008 |
| Tear Osmolarity | 0.003 |
| Lissamine Green Total Staining Score | 0.002 |

Phase 2b Trial (NCT03404115)

This 12-week, randomized, vehicle-controlled trial investigated 0.1% and 0.25% concentrations of **reproxalap** in 300 DED patients.[1][9][12] The 0.25% concentration demonstrated statistically significant reductions in key symptoms compared to vehicle.[1][9]

Table 2: Key Efficacy Endpoints from the Phase 2b Trial (0.25% **Reproxalap** vs. Vehicle)[1][9] [12]



| Endpoint | P-value |
|---|---------|
| Four-Symptom Ocular Dryness Score | <0.05 |
| Overall Ocular Discomfort Symptom Score | <0.05 |
| Ocular Fluorescein Staining Score | <0.05 |

RENEW Trial (Phase 3, Part 1) (NCT03879863)

This adaptive Phase 3 trial evaluated an induction-maintenance dosing regimen in 422 patients with moderate to severe DED.[13][14] The trial met its primary objective, with the **reproxalap** group showing statistically significant improvement in the co-primary endpoint of ocular dryness score.[14]

Table 3: Key Symptom Improvements in the RENEW Trial (Part 1, Induction-Maintenance Group vs. Vehicle)[14]

| Symptom (Visual Analog Scale) | P-value |
|-------------------------------|---------|
| Ocular Dryness | 0.0004 |
| Itching | 0.03 |
| Foreign Body Sensation | 0.004 |
| Discomfort | 0.003 |
| Photophobia | 0.004 |
| Pain | 0.03 |

TRANQUILITY and TRANQUILITY-2 Trials (Phase 3) (NCT04674358, NCT05062330)

The TRANQUILITY trials were designed to assess the effect of **reproxalap** on ocular redness and Schirmer's test in a dry eye chamber. While the primary endpoint of ocular redness was not met in the initial TRANQUILITY trial, a statistically significant improvement in the Schirmer test was observed (p=0.0001).[4][15] The TRANQUILITY-2 trial subsequently met its co-



primary endpoints of Schirmer test (p=0.0001) and \geq 10 mm Schirmer test responder proportions (p<0.0001).[16]

Table 4: Key Sign Improvements in the TRANQUILITY Program[4][15][16]

| Trial | Endpoint | Result |
|---------------|---|--------------------------------------|
| TRANQUILITY | Schirmer Test | Statistically significant (p=0.0001) |
| TRANQUILITY-2 | Schirmer Test | Statistically significant (p=0.0001) |
| TRANQUILITY-2 | ≥10 mm Schirmer Test Responder Proportions | Statistically significant (p<0.0001) |

Clinical Development in Allergic Conjunctivitis

Reproxalap has also demonstrated rapid and significant efficacy in treating the signs and symptoms of allergic conjunctivitis.

INVIGORATE-2 Trial (Phase 3) (NCT05238523)

This Phase 3 allergen chamber trial in 131 patients with allergic conjunctivitis met its primary endpoint of ocular itching and all secondary endpoints.[8][11]

Table 5: Key Efficacy Endpoints in the INVIGORATE-2 Trial[8][11]

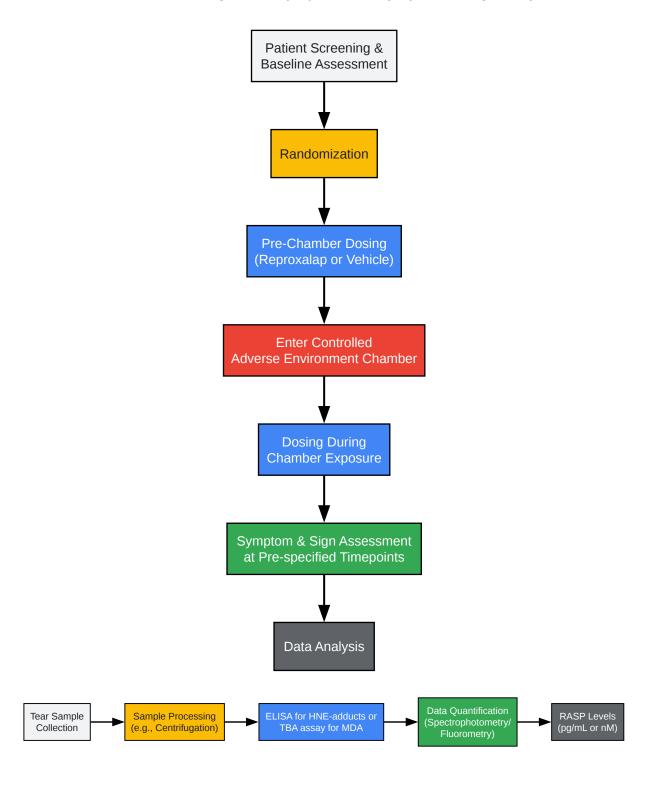
| Endpoint | P-value |
|-----------------------------|---------|
| Ocular Itching Score | <0.0001 |
| Ocular Redness | 0.004 |
| Ocular Tearing | <0.0001 |
| Total Ocular Severity Score | <0.0001 |

Experimental Protocols



Dry Eye Chamber and Allergen Chamber Studies

A controlled adverse environment (CAE) or allergen chamber was utilized in several clinical trials to induce and assess the signs and symptoms of dry eye or allergic conjunctivitis.



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